molecular formula C13H16O3 B13008247 4-Hydroxy-1-phenylcyclohexanecarboxylic acid

4-Hydroxy-1-phenylcyclohexanecarboxylic acid

Cat. No.: B13008247
M. Wt: 220.26 g/mol
InChI Key: CJANDZDTFQKEPQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a phenyl group attached to the cyclohexane ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. One common method is the catalytic hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions . The reaction proceeds as follows:

    Catalytic Hydrogenation:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of reactants into a reactor containing the catalyst, with the product being continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, Elevated temperature

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, Room temperature

  • Substitution

      Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)

      Conditions: Acidic medium, Elevated temperature

Major Products Formed

Scientific Research Applications

4-Hydroxy-1-phenylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the carboxylic acid group can undergo ionization, impacting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-hydroxy-1-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c14-11-6-8-13(9-7-11,12(15)16)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)

InChI Key

CJANDZDTFQKEPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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